2,3-dihydro-3beta-methoxy withaferin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

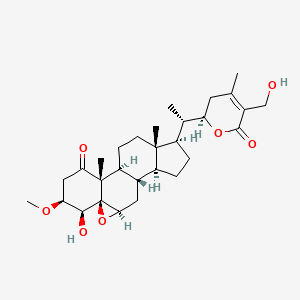

2,3-dihydro-3beta-methoxy withaferin A is a withanolide that is 2,3-dihydrowithaferin A substituted by a beta-methoxy group at position 3. It has been isolated from the aerial parts of Physalis longifolia. It has a role as a metabolite and a plant metabolite. It is a delta-lactone, a 27-hydroxy steroid, a 4-hydroxy steroid, an ergostanoid, a primary alcohol, a secondary alcohol, a withanolide and an epoxy steroid. It derives from a withaferin A.

科学的研究の応用

Anticancer Properties

3βmWi-A has been studied for its anticancer properties, particularly its ability to protect normal cells while exhibiting selective cytotoxicity towards cancer cells.

- Cytotoxicity and Selectivity : Unlike its parent compound withaferin A (Wi-A), which induces oxidative stress in normal cells, 3βmWi-A has been shown to be well-tolerated even at high concentrations. Research indicates that it promotes survival in normal human cells exposed to various stressors, including oxidative and UV radiation .

- Mechanisms of Action : The protective effects of 3βmWi-A are attributed to its ability to activate pro-survival signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. This activation helps mitigate cellular stress responses and enhances cell viability under adverse conditions .

Case Study: Cellular Stress Protection

In a study examining the effects of 3βmWi-A on normal cells subjected to oxidative stress, researchers found that treatment with this compound significantly improved cell survival rates compared to untreated controls. The study utilized various concentrations of 3βmWi-A to assess its protective capabilities against induced stress .

Modulation of Circadian Rhythms

Recent findings suggest that 3βmWi-A may play a role in modulating circadian rhythms, which are crucial for maintaining various physiological processes.

- Circadian Rhythm Regulation : Research demonstrated that 3βmWi-A can dose-dependently elongate circadian rhythms in both cancer cells (Sarcoma 180) and normal fibroblasts. This modulation is linked to the upregulation of Bmal1, a key gene involved in circadian regulation .

- Mechanistic Insights : The compound acts as an inverse agonist for retinoic acid receptor-related orphan receptor alpha (RORα), influencing the expression of genes associated with circadian rhythm stability. This unique interaction suggests potential applications in managing circadian rhythm disorders .

Anti-Metastatic Potential

While 3βmWi-A exhibits protective effects on normal cells, studies indicate it lacks the anti-metastatic potency observed with its parent compound.

- Lack of Cytotoxicity : In contrast to Wi-A, which has demonstrated efficacy in inhibiting cancer cell migration and metastasis through modulation of specific signaling pathways (e.g., downregulation of vimentin), 3βmWi-A does not exhibit these activities. This finding highlights a significant difference in their mechanisms and potential therapeutic applications .

Anti-Inflammatory Effects

The anti-inflammatory properties of withanolides have been well-documented, and 3βmWi-A is no exception.

- Inflammation Modulation : Studies have shown that derivatives of withaferin A can reduce pro-inflammatory cytokine production and inhibit inflammatory pathways. This suggests that 3βmWi-A may be beneficial in managing inflammatory conditions .

Summary Table of Applications

特性

分子式 |

C29H42O7 |

|---|---|

分子量 |

502.6 g/mol |

IUPAC名 |

(1S,2R,5S,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one |

InChI |

InChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3/t15-,16-,18+,19-,20-,21+,22-,24+,25-,27+,28-,29-/m0/s1 |

InChIキー |

MKTMIPAPOLDOQT-QAYSIJLNSA-N |

SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO |

異性体SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C[C@@H]([C@@H]6O)OC)C)O5)C)CO |

正規SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。